molecular formula C20H23N5O B2680930 5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-81-7

5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2680930
CAS RN: 899972-81-7
M. Wt: 349.438
InChI Key: HACHQEIYBIBGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (abbreviated as 5-AIPMBC) is an organic compound with a molecular formula of C17H20N4O2. This compound belongs to the family of triazoles, which are organic compounds containing a five-membered ring of three carbon atoms and two nitrogen atoms. 5-AIPMBC is a novel compound that has been studied for its potential applications in the field of scientific research.

Scientific Research Applications

Antimicrobial Activities

5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives exhibit antimicrobial activities. A study conducted by Bektaş et al. (2007) focused on the synthesis of novel 1,2,4-triazole derivatives, including those structurally related to the specified compound, demonstrating moderate to good antimicrobial effectiveness against various test microorganisms. This research underscores the potential of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Solid-Phase Synthesis Applications

In another study, Albericio and Bárány (2009) discussed the use of polymer-supported benzylamides, which can be related to the triazole structure of the compound , for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This research highlights the significance of triazole derivatives in facilitating the synthesis of peptide chains, offering a pathway to efficiently produce various biologically active peptides and peptidomimetics (Albericio & Bárány, 2009).

Triazole-Based Scaffolds

Ferrini et al. (2015) described the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, closely related to the compound of interest, for creating triazole-based scaffolds. These scaffolds have been utilized in the development of peptidomimetics and biologically active compounds, demonstrating the versatility of triazole derivatives in medicinal chemistry and drug design (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).

Anti-influenza Virus Activity

Hebishy et al. (2020) presented a study on the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showcasing significant antiviral activities against the bird flu influenza (H5N1). Although not directly mentioning the exact compound, this research highlights the potential of structurally similar triazole and pyrazole derivatives in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

properties

IUPAC Name

5-amino-1-[(4-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-13(2)16-8-10-17(11-9-16)22-20(26)18-19(21)25(24-23-18)12-15-6-4-14(3)5-7-15/h4-11,13H,12,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACHQEIYBIBGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-isopropylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.